molecular formula C14H11ClN2O2 B14285575 Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- CAS No. 121019-79-2

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-

Cat. No.: B14285575
CAS No.: 121019-79-2
M. Wt: 274.70 g/mol
InChI Key: MJKORTDLEOSNAR-UHFFFAOYSA-N
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Description

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- is an organic compound with a complex structure that includes a benzenamine core substituted with a 4-chlorophenyl group, a methylene bridge, a 4-methyl group, and a 3-nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 4-methyl-3-nitrobenzenamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- is unique due to the presence of both a nitro group and a 4-chlorophenyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The presence of the nitro group also enhances the compound’s ability to undergo redox reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

121019-79-2

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-2-7-13(8-14(10)17(18)19)16-9-11-3-5-12(15)6-4-11/h2-9H,1H3

InChI Key

MJKORTDLEOSNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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